

Spectroscopic data comparison of N-4-Boc-aminocyclohexanone from different commercial sources.

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Compound of Interest

Compound Name: N-4-Boc-aminocyclohexanone

Cat. No.: B052298

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Spectroscopic Analysis of N-4-Boc-aminocyclohexanone: A Comparative Overview

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative overview of the spectroscopic data for **N-4-Boc-aminocyclohexanone**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible, side-by-side comparative data from commercial suppliers, this document compiles representative spectroscopic information from various sources to serve as a reference standard.

This guide presents typical data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **N-4-Boc-aminocyclohexanone**. These analyses are fundamental in confirming the identity and purity of the compound.

Data Presentation

The following tables summarize the expected quantitative data for **N-4-Boc-aminocyclohexanone** based on available reference spectra. It is important to note that minor variations in chemical shifts and peak intensities may occur due to differences in solvent, concentration, and instrument calibration.

Table 1: ^1H NMR Spectroscopic Data of **N-4-Boc-aminocyclohexanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Source
~3.80	m	1H	CH-NH	Representative Data
~2.40	t	4H	CH ₂ -C=O	Representative Data
~2.10	m	4H	CH ₂ -CH	Representative Data
1.45	s	9H	C(CH ₃) ₃	Representative Data
~4.85	br s	1H	NH	Representative Data

Table 2: ¹³C NMR Spectroscopic Data of **N-4-Boc-aminocyclohexanone**

Chemical Shift (δ) ppm	Assignment	Data Source
~210.0	C=O (Ketone)	Representative Data
~155.0	C=O (Carbamate)	Representative Data
~79.5	C(CH ₃) ₃	Representative Data
~48.0	CH-NH	Representative Data
~37.0	CH ₂ -C=O	Representative Data
~32.0	CH ₂ -CH	Representative Data
~28.5	C(CH ₃) ₃	Representative Data

Table 3: IR Spectroscopic Data of **N-4-Boc-aminocyclohexanone**

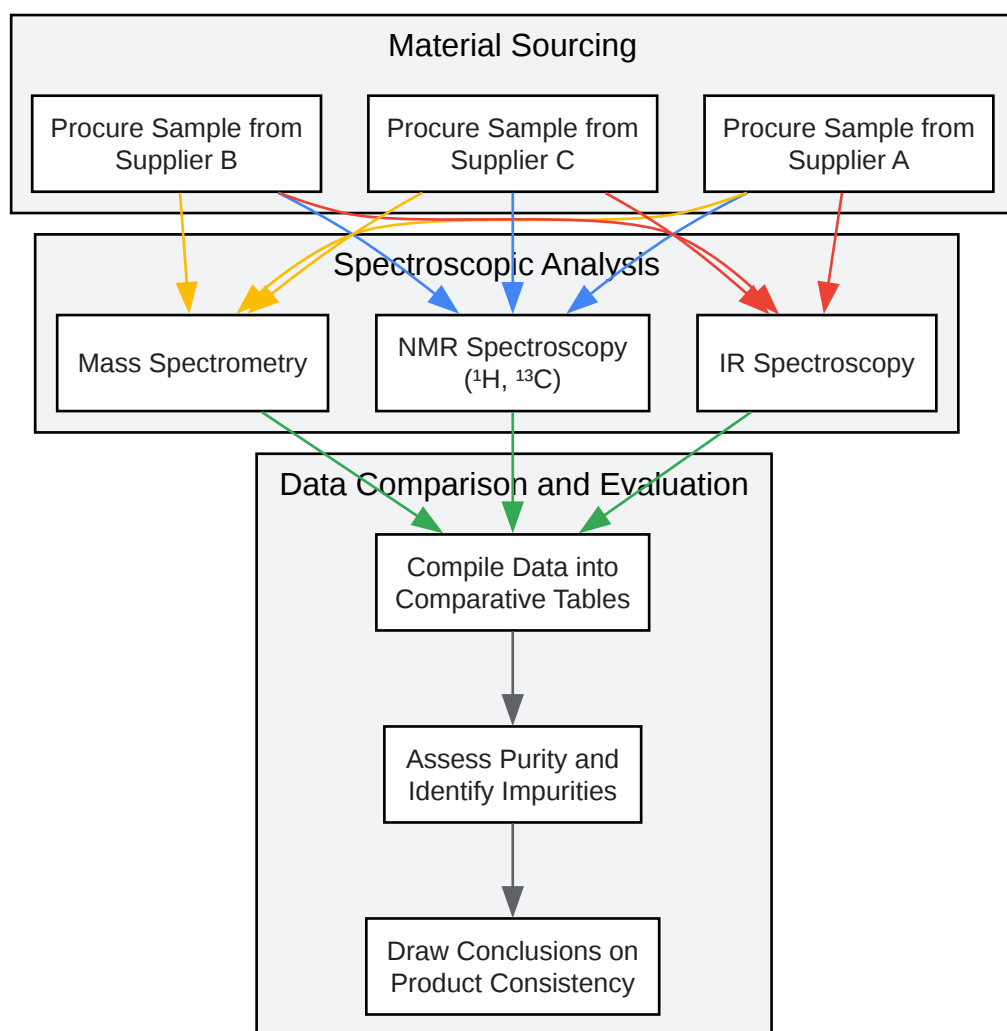
Frequency (cm ⁻¹)	Assignment	Data Source
~3350	N-H stretch	Representative Data
~2950	C-H stretch (aliphatic)	Representative Data
~1715	C=O stretch (ketone)	Representative Data
~1685	C=O stretch (carbamate)	Representative Data
~1520	N-H bend	Representative Data
~1170	C-O stretch	Representative Data

Table 4: Mass Spectrometry Data of **N-4-Boc-aminocyclohexanone**

m/z	Assignment	Data Source
214.1	[M+H] ⁺	Representative Data
236.1	[M+Na] ⁺	Representative Data
158.1	[M-C ₄ H ₈ +H] ⁺	Representative Data
114.1	[M-Boc+H] ⁺	Representative Data

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a chemical from different commercial sources.



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Caption: Workflow for Spectroscopic Data Comparison.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Approximately 10-20 mg of **N-4-Boc-aminocyclohexanone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: -10 to 220 ppm.
- Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **N-4-Boc-aminocyclohexanone** is placed directly on the ATR crystal.
- Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum is collected and subtracted.

Mass Spectrometry (MS)

- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.
- Sample Preparation: A dilute solution of **N-4-Boc-aminocyclohexanone** is prepared in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
- Acquisition (Positive Ion Mode):
 - Ionization Source: Electrospray Ionization (ESI).
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
- Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and common adducts or fragments.

By adhering to these standardized protocols, researchers can generate reliable and comparable spectroscopic data to ensure the quality and consistency of **N-4-Boc-aminocyclohexanone** from any commercial source.

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